molecular formula C15H17F2N3O B2463426 N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide CAS No. 1436332-95-4

N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide

Cat. No.: B2463426
CAS No.: 1436332-95-4
M. Wt: 293.318
InChI Key: WXINWYHOBDKTKT-UHFFFAOYSA-N
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Description

N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring substituted with a cyano group and a methyl group, along with a difluorophenyl acetamide moiety. The unique structural characteristics of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

    Methylation: The methyl group can be added through an alkylation reaction using methyl iodide or a similar reagent.

    Attachment of the Difluorophenyl Acetamide Moiety: This step involves the coupling of the difluorophenyl acetamide group to the piperidine ring, typically through an amide bond formation reaction using reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution, methyl iodide for alkylation.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Pharmacology: It can be studied for its potential effects on various biological pathways and receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,4-difluorophenyl)acetamide
  • N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3,5-difluorophenyl)acetamide
  • N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,6-difluorophenyl)acetamide

Comparison: Compared to these similar compounds, N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide may exhibit unique properties due to the specific positioning of the difluorophenyl group. This can influence its chemical reactivity, biological activity, and potential applications. For instance, the 2,5-difluorophenyl substitution pattern may enhance its binding affinity to certain receptors or improve its stability under specific conditions.

Biological Activity

N-(4-Cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Chemical Formula : C_{15}H_{17}F_{2}N_{3}O
  • Molecular Weight : 307.32 g/mol
  • Functional Groups : The compound features a piperidine ring, a cyano group, and a difluorophenyl moiety, which contribute to its biological activity.

Research suggests that the biological activity of this compound may be attributed to its interaction with various neurotransmitter systems and receptors. Specifically, it has been studied for its potential as an antagonist at orexin receptors, which play a crucial role in regulating arousal, wakefulness, and appetite. The antagonistic properties at these receptors could lead to applications in treating sleep disorders and obesity .

Anticonvulsant Activity

Studies have shown that compounds similar to this compound exhibit anticonvulsant properties. The introduction of fluorine atoms into the structure has been linked to increased metabolic stability and enhanced biological activity against seizures. For instance, analogs with fluorinated groups have demonstrated significant efficacy in animal models of epilepsy .

Anticancer Activity

Recent investigations into the anticancer properties of related compounds indicate that modifications in the chemical structure can lead to varying degrees of cytotoxicity against cancer cell lines. In particular, derivatives containing piperidine rings have shown promise in inhibiting the growth of human lung adenocarcinoma cells (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various derivatives on A549 cells using MTT assays. Compounds were tested at a concentration of 100 µM for 24 hours. Results indicated that certain derivatives reduced cell viability significantly compared to control groups, highlighting their potential as anticancer agents .
  • Anticonvulsant Testing : Another study focused on a series of piperidine derivatives similar to this compound. These compounds were subjected to maximal electroshock seizure tests in mice, showing promising anticonvulsant activity that warrants further exploration in clinical settings .

Comparative Biological Activity Table

Compound NameAnticonvulsant ActivityAnticancer ActivityMechanism
This compoundModerateHighOrexin receptor antagonist
Analog AHighModerateSodium channel blocker
Analog BLowHighApoptosis induction

Properties

IUPAC Name

N-(4-cyano-1-methylpiperidin-4-yl)-2-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O/c1-20-6-4-15(10-18,5-7-20)19-14(21)9-11-8-12(16)2-3-13(11)17/h2-3,8H,4-7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXINWYHOBDKTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC(=O)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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